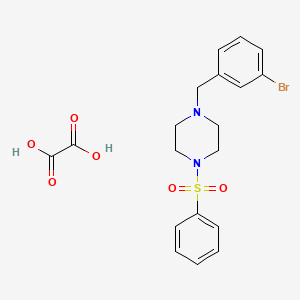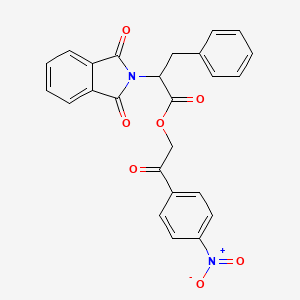![molecular formula C17H28N2O6S B3947036 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine;oxalic acid](/img/structure/B3947036.png)
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine;oxalic acid
Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-propylsulfonylpiperazine;oxalic acid is a complex organic compound that features a unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine typically involves multiple steps. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the piperazine and sulfonyl groups. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide can yield various sulfonamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peroxy acids to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as benzylamine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
- N-(alkyl-, benzyl-, arylsulfonyl)bicyclo[2.2.1]hept-5-en-exo-2-ylmethanamines
Uniqueness
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-propylsulfonylpiperazine is unique due to the combination of its bicyclic structure and the presence of both piperazine and sulfonyl groups
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S.C2H2O4/c1-2-9-20(18,19)17-7-5-16(6-8-17)12-15-11-13-3-4-14(15)10-13;3-1(4)2(5)6/h3-4,13-15H,2,5-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELWDXNSFHYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2CC3CC2C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)
![2-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3946961.png)
![17-[1-(4-MORPHOLINYL)-1-OXO-3-PHENYL-2-PROPANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B3946965.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)


![2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide](/img/structure/B3947016.png)
![1-[4-[(3-Ethoxypropylamino)methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B3947019.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3947040.png)

![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[(2R)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3947054.png)
